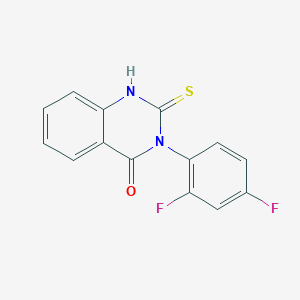

3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one

描述

3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core substituted with a difluorophenyl group and a mercapto group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one typically involves the condensation of 2,4-difluoroaniline with isothiocyanates, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

化学反应分析

Types of Reactions

3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydroquinazolinones.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Anticancer Activity:

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, such as breast and lung cancer cells.

Mechanism of Action:

The proposed mechanism involves the inhibition of specific kinases associated with cancer cell growth. For example, studies demonstrate that this compound can inhibit the activity of the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of several quinazoline derivatives, including 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one. The results indicated a correlation between fluorine substitution and increased potency against cancer cell lines .

Antimicrobial Properties

Broad-Spectrum Activity:

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest effectiveness against Gram-positive and Gram-negative bacteria.

Mechanism:

The antimicrobial action is believed to result from the disruption of bacterial cell membranes and interference with metabolic pathways.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Material Science Applications

Polymer Composites:

this compound has potential applications in developing polymer composites due to its unique chemical structure which can enhance thermal stability and mechanical properties.

Case Study:

Research conducted at a materials science institute demonstrated that incorporating this compound into polymer matrices significantly improved tensile strength and thermal degradation temperatures compared to control samples without the additive .

作用机制

The mechanism of action of 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity, while the mercapto group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The quinazolinone core provides structural stability and contributes to the overall biological activity.

相似化合物的比较

Similar Compounds

3-(2,4-Difluoro-phenyl)-2-mercapto-quinazolin-4-one: Similar structure but lacks the 3H designation, which may affect its reactivity and biological activity.

2-Mercapto-3H-quinazolin-4-one: Lacks the difluorophenyl group, resulting in different chemical and biological properties.

3-(2,4-Difluoro-phenyl)-quinazolin-4-one: Lacks the mercapto group, which may reduce its potential for covalent interactions with target proteins.

Uniqueness

3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one is unique due to the presence of both the difluorophenyl and mercapto groups, which contribute to its enhanced biological activity and selectivity

生物活性

3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one (CAS 19062-31-8) is a synthetic compound belonging to the quinazolinone class, which has garnered attention for its diverse biological activities. Quinazolinones are known for their potential as therapeutic agents, exhibiting properties such as anticancer, antibacterial, and antifungal activities. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.

Anticancer Activity

Quinazolinone derivatives, including this compound, have shown promising anticancer properties. Research indicates that quinazolinones can induce cytotoxic effects in various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxic effects of quinazolinone derivatives on cancer cell lines (PC3, MCF-7, HT-29), it was found that compounds similar to this compound exhibited significant inhibitory effects. The IC50 values for these compounds ranged from 10 µM to 12 µM across different cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A5 | MCF-7 | 10 |

| A6 | HT-29 | 12 |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Quinazolinone derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Studies

In studies focusing on antibacterial activity against Staphylococcus aureus (including MRSA), compounds similar to this compound showed MIC values as low as 0.98 µg/mL against MRSA strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| S. aureus ATCC 25923 | 3.90 |

| MRSA ATCC 43300 | <1 |

Antifungal Activity

Research has indicated moderate antifungal activity against Candida albicans with certain quinazolinone derivatives. The compound's ability to inhibit fungal growth suggests potential applications in treating fungal infections.

The biological activities of quinazolinones can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Quinazolinones may inhibit key enzymes involved in tumor growth and bacterial metabolism.

- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells through various signaling pathways.

- Antioxidant Properties : Some studies suggest that quinazolinones possess antioxidant capabilities, which may contribute to their therapeutic effects .

属性

IUPAC Name |

3-(2,4-difluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2N2OS/c15-8-5-6-12(10(16)7-8)18-13(19)9-3-1-2-4-11(9)17-14(18)20/h1-7H,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIFMXMAMULTFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352541 | |

| Record name | 3-(2,4-Difluorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19062-31-8 | |

| Record name | 3-(2,4-Difluorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。